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The expression of the sabA gene is intricately regulated, allowing H. pylori to adapt to the

dynamic environment of the human stomach. This regulation occurs through two primary

mechanisms:

Phase Variation: The sabA gene contains repetitive DNA sequences, specifically a

homopolymeric thymine (poly-T) tract in the promoter region and a dinucleotide (CT) repeat

in the coding region.[1] Through a process called slipped-strand mispairing during DNA

replication, the number of these repeats can change. Variations in the length of the CT

repeat tract can shift the reading frame, leading to either a full-length, functional SabA

protein ("on" state) or a premature stop codon that results in a truncated, non-functional

protein ("off" state).[1][2] This on/off switching allows a subpopulation of bacteria to detach,

potentially evading host immune responses and contributing to chronic infection.[2]

Transcriptional Control: The acid-responsive ArsRS two-component signal transduction

system represses the transcription of sabA.[1] Inactivation of the sensor kinase ArsS leads to

a significant, SabA-dependent increase in bacterial adherence to gastric epithelial cells,

demonstrating that this system tightly controls SabA expression in response to

environmental pH.

Functional Comparison of SabA Allelic Variants
The genetic diversity and phase variation of sabA result in significant functional differences

between H. pylori strains. While the most dramatic difference is between "on" and "off" states,
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strains expressing functional SabA also exhibit a range of binding affinities for various sialylated

glycans. This polymorphism is an inherent property of the SabA protein itself.

Experimental data from Scatchard analysis of various H. pylori strains reveals these

quantitative differences in binding affinities.
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H. pylori Strain Ligand
Binding Affinity (M-
1)

Binding
Characteristics

J99
sdiLex, sLex, sLea,

sLn(14)
9.6 x 108 to 6.4 x 109

High affinity for a

range of sialylated

glycans.

sialyl-lactose 5.1 x 108 to 6.1 x 108

Lower affinity for

sialyl-lactose

compared to other

sialylated ligands.

SMI65
sdiLex, sLex, sLea,

sLn(14)
9.6 x 108 to 6.4 x 109

Similar high-affinity

binding profile to

strain J99.

sialyl-lactose 5.1 x 108 to 6.1 x 108
Lower affinity for

sialyl-lactose.

SMI27
sdiLex, sLex, sLea,

sLn(14)
9.6 x 108 to 6.4 x 109

Similar high-affinity

binding profile to

strain J99.

sialyl-lactose 5.1 x 108 to 6.1 x 108
Lower affinity for

sialyl-lactose.

17874 sLea 9.7 x 107 M-1

Demonstrates a

distinct binding pattern

with approximately 10-

fold lower affinity for

sLea compared to

other high-affinity

strains.

17875babA1A2 sLea 9.7 x 107 M-1

Similar to strain

17874, shows a lower

affinity for sLea.

This table summarizes data from Scatchard analysis of 125I-labeled sialylated glycoconjugate

binding to various H. pylori strains. Data extracted from Aspholm M, et al. (2006).
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Signaling Pathways Modulated by SabA Adhesion
SabA-mediated binding initiates signaling cascades within host cells, contributing to the

inflammatory response and pathogenesis of H. pylori infection.

SabA-Mediated Signaling in Neutrophils
Binding of SabA to sialylated receptors on neutrophils triggers a nonopsonic activation of these

immune cells. This process is crucial for the inflammatory response seen in gastritis. The

signaling pathway involves:

Receptor Binding: SabA on the H. pylori surface binds to sialic acid-carrying receptors on

neutrophils.

G-Protein Activation: This binding event activates a G-protein-linked signaling pathway.

PI3K Activation: Downstream of the G-protein, phosphatidylinositol 3-kinase (PI3K) is

activated.

Oxidative Burst: PI3K activation leads to a potent oxidative burst, releasing reactive oxygen

species (ROS) that can cause damage to the gastric epithelium.
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Caption: SabA binding on neutrophils activates a G-protein/PI3K pathway leading to an

oxidative burst.

H. pylori-Induced Signaling in Gastric Epithelial Cells
In gastric epithelial cells, H. pylori infection activates multiple signaling pathways, including the

PI3K/Akt pathway, which is central to cell survival, proliferation, and inflammation. While the
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activation of this pathway is a concerted effect of multiple virulence factors, including OipA and

the CagA effector protein, SabA-mediated adherence is a crucial initiating step that anchors the

bacterium to the cell surface, facilitating the action of these other factors.
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Caption: H. pylori adherence and virulence factors activate the PI3K/Akt pathway in epithelial

cells.

Experimental Protocols
Protocol 1: H. pylori Adhesion Assay to Gastric
Epithelial Cells
This protocol quantifies the adherence of different H. pylori strains to a monolayer of gastric

epithelial cells (e.g., AGS cells).

Materials:

AGS (ATCC® CRL-1739™) or other suitable gastric epithelial cell line

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

Phosphate-buffered saline (PBS)

H. pylori strains of interest

Brucella agar plates with 5% sheep blood
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Sterile water or saponin solution for cell lysis

24-well tissue culture plates

Methodology:

Cell Culture: Seed AGS cells into 24-well plates at a density that allows them to reach ~90%

confluency on the day of the experiment. Culture them in RPMI 1640 with 10% FBS at 37°C

in a 5% CO2 incubator.

Bacterial Preparation: Culture H. pylori strains on Brucella agar plates under microaerobic

conditions (5% O2, 10% CO2, 85% N2) for 48-72 hours. Harvest bacteria and resuspend

them in antibiotic-free RPMI 1640 medium. Adjust the bacterial density to a desired

multiplicity of infection (MOI), typically 100:1 (bacteria:AGS cells).

Infection: Wash the confluent AGS cell monolayers twice with warm PBS to remove any

residual serum or antibiotics. Add the prepared bacterial suspension to each well.

Co-incubation: Incubate the plates for a defined period (e.g., 3-6 hours) at 37°C under

microaerobic conditions to allow for bacterial adherence.

Washing: After incubation, gently wash the monolayers three to five times with warm PBS to

remove any non-adherent bacteria.

Cell Lysis: Add a cell lysis solution (e.g., 0.1% saponin in PBS or sterile distilled water) to

each well and incubate for 10-15 minutes at 37°C to lyse the AGS cells, releasing the

adherent bacteria.

Quantification: Perform serial dilutions of the cell lysates in PBS and plate them onto

Brucella agar plates. Incubate the plates under microaerobic conditions for 3-5 days.

Analysis: Count the colony-forming units (CFUs) on each plate to determine the number of

adherent bacteria per well. Adhesion is typically expressed as a percentage of the initial

inoculum.
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Caption: Workflow for quantifying H. pylori adherence to gastric epithelial cells.
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Protocol 2: Solid-Phase Binding Assay for SabA
This protocol measures the direct binding of H. pylori or purified SabA to immobilized sialylated

glycans.

Materials:

High-binding 96-well ELISA plates

Sialylated glycoconjugates (e.g., sLex-albumin conjugate)

Bovine Serum Albumin (BSA) for blocking

PBS and PBS with 0.05% Tween 20 (PBST)

H. pylori suspension or purified SabA protein

Primary antibody (e.g., anti-H. pylori rabbit polyclonal antibody)

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

TMB substrate solution

Stop solution (e.g., 2N H2SO4)

Plate reader

Methodology:

Coating: Coat the wells of a 96-well plate with the sialylated glycoconjugate (e.g., 1-5 µg/mL

in PBS) overnight at 4°C.

Blocking: Wash the plate three times with PBST. Block non-specific binding sites by adding a

blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at room

temperature.

Binding: Wash the plate three times with PBST. Add serial dilutions of the H. pylori

suspension or purified SabA protein to the wells. Incubate for 2-3 hours at 37°C.
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Primary Antibody: Wash the plate three times with PBST. Add the primary antibody diluted in

blocking buffer to each well and incubate for 1 hour at room temperature.

Secondary Antibody: Wash the plate three times with PBST. Add the HRP-conjugated

secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature in

the dark.

Detection: Wash the plate five times with PBST. Add TMB substrate to each well and

incubate until a blue color develops (typically 10-20 minutes).

Analysis: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm

using a plate reader. The absorbance is proportional to the amount of bound bacteria or

protein. For affinity calculations, radiolabeled ligands can be used, and bound vs. free ligand

is measured and analyzed using a Scatchard plot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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